

Application Notes and Protocols: Chloromethylation of 4-Methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-(Chloromethyl)-4-methoxybenzaldehyde

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These application notes provide detailed protocols and safety information for the chloromethylation of 4-methoxybenzaldehyde to synthesize 3-chloromethyl-4-methoxybenzaldehyde. This reaction, a variation of the Blanc-Quelet reaction, is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.^{[1][2]}

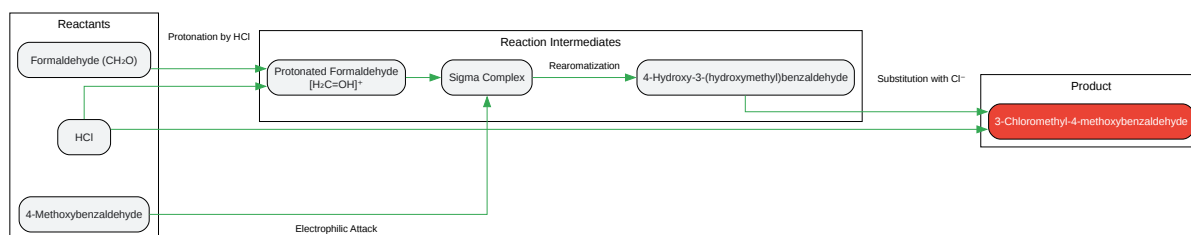
Introduction

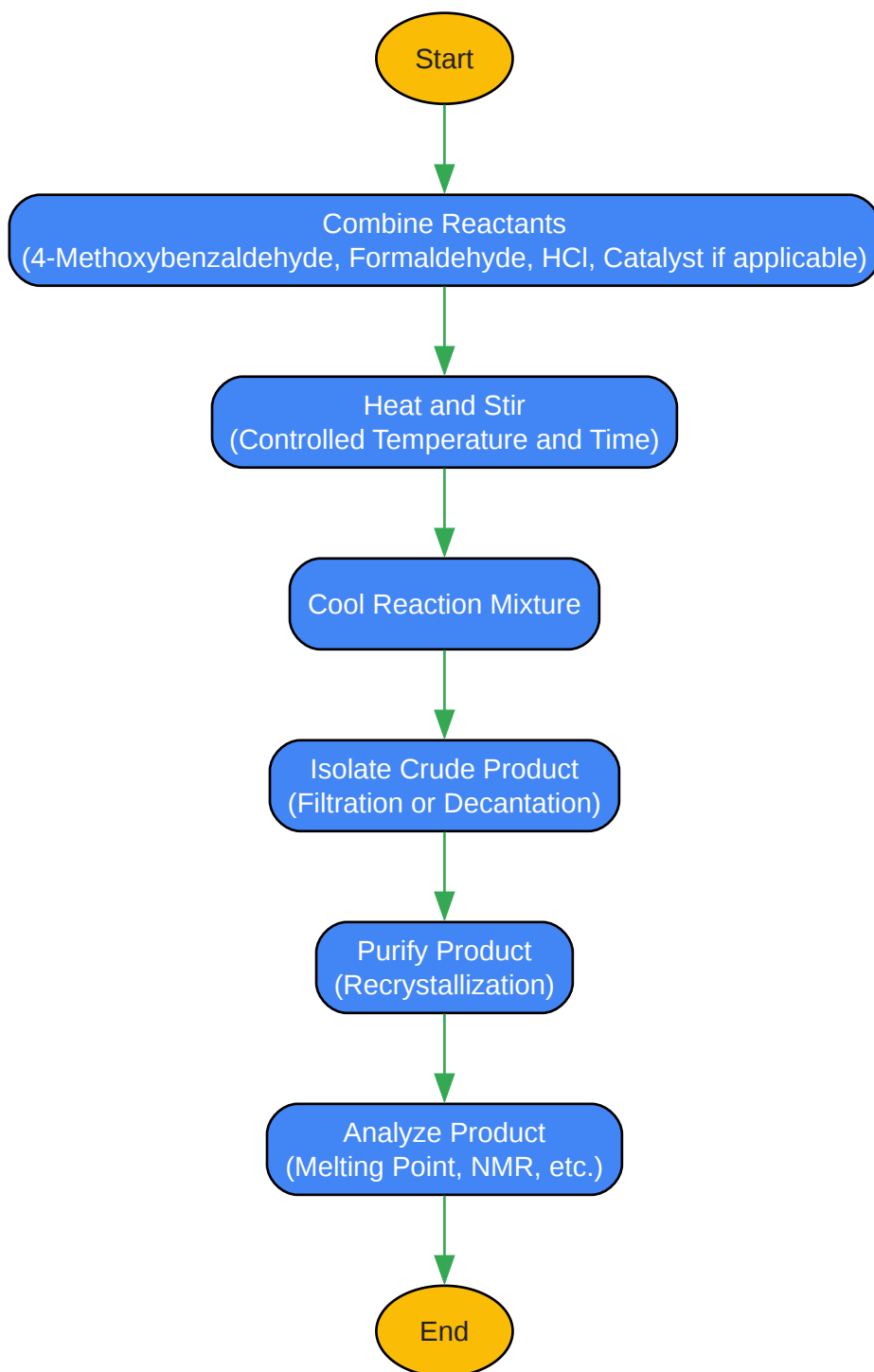
The chloromethylation of aromatic compounds is a fundamental organic transformation that introduces a chloromethyl group onto an aromatic ring. In the case of 4-methoxybenzaldehyde (also known as anisaldehyde), the electron-donating methoxy group activates the aromatic ring, facilitating electrophilic aromatic substitution. The reaction is typically carried out using formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride.^{[1][3][4]} The primary product is 3-chloromethyl-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis.^[1]

Reaction Mechanism

The chloromethylation of 4-methoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, forming a highly reactive electrophile. The electron-rich aromatic ring of 4-methoxybenzaldehyde then attacks

this electrophile, leading to the formation of a benzyl alcohol intermediate. Subsequent reaction with hydrogen chloride converts the alcohol to the final chloromethylated product.[3][4]





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